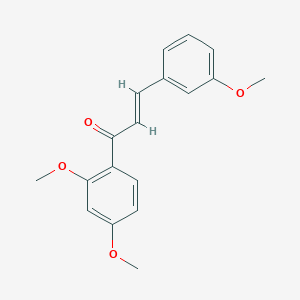
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
描述
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1663469-39-3
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
-
Structural Formula :
Anticancer Properties
Chalcone derivatives, including this compound, have shown significant anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies indicate that chalcones can induce cell cycle arrest in cancer cells. For instance, compounds structurally similar to this compound have been reported to arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of cancer cells such as MCF7 and HCT116 .
- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in various cancer cell lines. Research shows that chalcones can activate apoptotic pathways by modulating proteins involved in the intrinsic and extrinsic pathways of apoptosis .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that chalcone derivatives can inhibit tumor growth and metastasis. For example, similar compounds have been shown to suppress tumor angiogenesis and promote apoptosis in triple-negative breast cancer models .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds:
- In vitro Studies : A study demonstrated that a series of chalcone derivatives exhibited IC50 values ranging from 9.76 to 40.83 µM against various cancer cell lines, indicating their potential as effective anticancer agents .
- In vivo Efficacy : In animal models, similar compounds showed significant tumor reduction compared to control groups. These findings underscore the importance of further exploration into dosage and administration routes for clinical applications .
属性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-6-4-5-13(11-14)7-10-17(19)16-9-8-15(21-2)12-18(16)22-3/h4-12H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRSJJRQATFAP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















